3-(4-Fluorophenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
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Description
3-(4-Fluorophenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one is a chemical compound that has garnered significant attention in the field of scientific research due to its potential applications in the development of novel drugs. This compound belongs to the class of triazolopyrimidine derivatives, which have been found to exhibit various biological activities.
Scientific Research Applications
Synthesis and Characterization
Triazolopyrimidines have been synthesized for various applications, including the exploration of their biological activities. For instance, the synthesis, crystal structure, and spectroscopic characterization of pyrimidine derivatives, featuring the triazolopyrimidine ring, have been detailed, with applications in antimicrobial activities highlighted (Lahmidi et al., 2019). These compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting their potential as antibacterial agents.
Antimicrobial Activity
Several triazolopyrimidine derivatives have been evaluated for their antimicrobial properties. For example, compounds synthesized via reaction of various aldehydes followed by cyclization displayed excellent activity against a range of microorganisms, showcasing the potential of triazolopyrimidine scaffolds as antimicrobial agents (Farghaly & Hassaneen, 2013).
Anticancer Activity
Triazolopyrimidine compounds have also been identified as anticancer agents with unique mechanisms of action, such as tubulin polymerization inhibition, which is distinct from that of paclitaxel and vincas. This highlights their potential in overcoming resistance in cancer treatment (Zhang et al., 2007).
properties
IUPAC Name |
3-(4-fluorophenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN6O3/c18-12-3-7-13(8-4-12)23-16-15(20-21-23)17(25)22(10-19-16)9-11-1-5-14(6-2-11)24(26)27/h1-8,10H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBMMGNEGLMPKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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